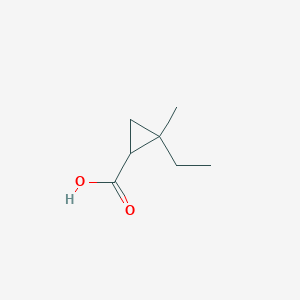
2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-2-methylcyclopropane-1-carboxylic acid is1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of a cyclopropane ring with an ethyl and a methyl group attached to one carbon, and a carboxylic acid group attached to another carbon. Physical And Chemical Properties Analysis
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a liquid at room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Ethyl-2-methylcyclopropane-1-carboxylic Acid Applications
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a compound with potential applications across various scientific fields. Below is a detailed analysis of unique applications, each within its own dedicated section.
Organic Synthesis Intermediates: This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its structure is conducive to reactions that can introduce functional groups or extend carbon chains, making it valuable in constructing cyclopropane rings, which are common in many natural products and pharmaceuticals .
Material Science: In material science, the compound’s derivatives could be used to modify the properties of polymers. By incorporating it into polymer chains, scientists can potentially alter the thermal stability, rigidity, and solubility of materials, which is crucial for developing new materials with specific characteristics .
Medicinal Chemistry: The cyclopropane moiety is a feature in many biologically active compounds. Therefore, 2-Ethyl-2-methylcyclopropane-1-carboxylic acid could be utilized in medicinal chemistry for the synthesis of new drugs, especially those targeting enzyme inhibition or receptor binding .
Agrochemical Research: Compounds containing the cyclopropane ring are often explored for their potential as agrochemicals. This particular acid could be a precursor in the development of pesticides or herbicides, contributing to the creation of more effective and possibly safer agricultural chemicals .
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry. Its unique structure allows for easy identification and quantification when analyzing complex mixtures .
Chemical Education: Due to its interesting structure and reactivity, 2-Ethyl-2-methylcyclopropane-1-carboxylic acid can be used in educational settings to demonstrate principles of stereochemistry and ring strain in cyclopropane compounds to students .
Environmental Science: Research into the environmental fate of cyclopropane derivatives, including this compound, can provide insights into their biodegradability and potential impact on ecosystems. Understanding how these compounds break down in the environment is essential for assessing their long-term effects .
Catalysis: The compound’s structure may allow it to act as a ligand in catalytic systems, potentially influencing the rate and selectivity of chemical reactions. This application could be particularly useful in industrial processes where efficiency and precision are paramount .
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQLMTWIZTMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





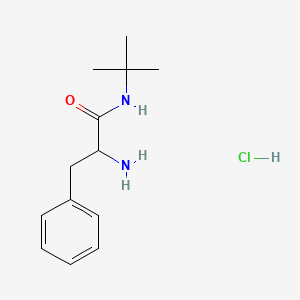
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
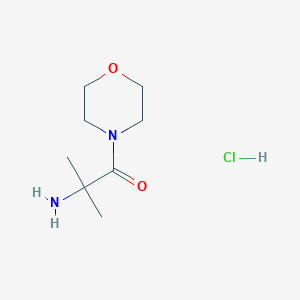

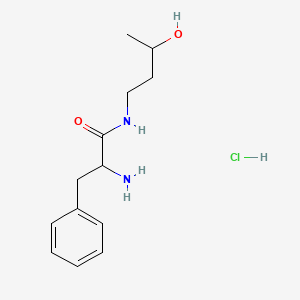
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)

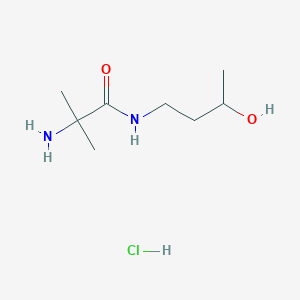
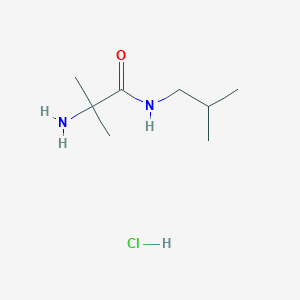
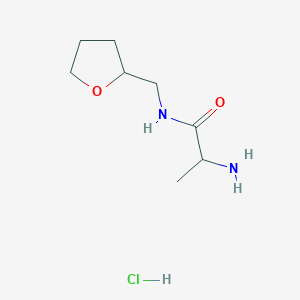
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
